

ticarcillin application in plant transformation of [specific plant, e.g., tomato, Arabidopsis]

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Compound of Interest

Compound Name: Ticarcillin sodium

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Application of Ticarcillin in Plant Transformation of Tomato and Arabidopsis thaliana

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticarcillin, a β -lactam antibiotic, is a crucial component in plant transformation protocols, primarily for the elimination of *Agrobacterium tumefaciens* after co-cultivation. This document provides detailed application notes and standardized protocols for the use of ticarcillin, often in the formulation of Timentin™ (ticarcillin disodium and clavulanate potassium), in the genetic transformation of two widely studied model organisms: tomato (*Solanum lycopersicum*) and *Arabidopsis thaliana*. The protocols cover media preparation, optimal antibiotic concentrations, and step-by-step procedures for tissue culture and floral dip transformation methods. Furthermore, this document elucidates the dual role of ticarcillin, not only as a bacteriostatic agent but also as a source of auxin-like compounds through its degradation, which can significantly influence plant regeneration and development.

Introduction

Agrobacterium-mediated transformation is a cornerstone of plant biotechnology. A critical step in this process is the removal of the *Agrobacterium* following the transfer of T-DNA into the plant genome. Failure to eliminate the bacteria can lead to overgrowth, competition for

nutrients, and the production of substances that are phytotoxic to the regenerating plant tissues. Ticarcillin, a carboxypenicillin, effectively inhibits bacterial cell wall synthesis.[1] It is frequently combined with clavulanic acid, a β -lactamase inhibitor, which protects ticarcillin from enzymatic degradation by resistant *Agrobacterium* strains.[2][3] This combination, commercially known as Timentin™, offers a broad spectrum of activity and is generally well-tolerated by a variety of plant species, making it a preferred choice over other antibiotics such as carbenicillin and cefotaxime.[4][5][6]

Recent studies have also highlighted that a degradation product of ticarcillin, thiophene-3-acetic acid (T3AA), exhibits auxin-like properties.[7][8] This can be a significant factor in the success of transformation protocols, as auxins play a pivotal role in cell division, differentiation, and organogenesis, particularly in the regeneration of shoots and roots from callus tissue.

Data Summary: Ticarcillin/Timentin Concentrations

The optimal concentration of ticarcillin or Timentin can vary depending on the plant species, the *Agrobacterium* strain used, and the specific stage of the transformation protocol. The following tables summarize recommended concentrations based on published literature.

Table 1: Recommended Ticarcillin/Timentin Concentrations for Tomato (*Solanum lycopersicum*) Transformation

Plant Cultivar	Agrobacterium Strain	Application Stage	Ticarcillin/Timentin (mg/L)	Key Observations
'Moneymaker'	Not Specified	Callus growth & shoot regeneration	150	Positive effects on callus growth and shoot regeneration reported. [5]
'PKM-1'	LBA4404	Shoot induction	200	Effectively suppressed Agrobacterium overgrowth. [1]
'Moryana' & 'Rekordsmen'	AGL0	Shoot induction	100-200	Recommended for effective bacterial suppression. [4] [9]
General	AGL1 (hypervirulent)	All culture media	300-350	Higher concentration recommended due to the virulence of the strain.
General	Not Specified	Washing of explants	250	Effective for removing bacteria post-co-cultivation. [5]
General	Not Specified	Shoot induction	400	Completely inhibited bacterial growth for over two weeks. [10]

Table 2: Recommended Timentin Concentrations for Arabidopsis thaliana Transformation

Application Stage	Timentin (mg/L)	Key Observations
Solid media for seed screening	200	Delayed microbial contamination without negatively impacting germination or growth. [11]
General use for Agrobacterium suppression	200-500	Effective range for inhibiting bacterial growth. [12]

Experimental Protocols

Preparation of Ticarcillin/Timentin Stock Solution (100 mg/mL)

- Reagents and Equipment:
 - Timentin™ powder (contains ticarcillin disodium and clavulanate potassium)
 - Sterile, deionized water
 - Sterile 50 mL conical tube
 - 0.22 µm syringe filter
 - Sterile microcentrifuge tubes
- Procedure:
 - In a sterile environment (e.g., a laminar flow hood), weigh 5.0 g of Timentin™ powder and transfer it to the 50 mL conical tube.
 - Add sterile, deionized water to a final volume of 50 mL.
 - Mix by vortexing or inverting until the powder is completely dissolved.
 - Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

5. Aliquot the sterile stock solution into 1 mL microcentrifuge tubes.
6. Label the aliquots with the name, concentration, and date of preparation.
7. Store the aliquots at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Protocol for Agrobacterium-mediated Transformation of Tomato

This protocol is optimized for the transformation of tomato cotyledon explants.

- Seed Sterilization and Germination:
 - Surface sterilize tomato seeds by immersing them in 70% (v/v) ethanol for 1 minute, followed by 10 minutes in a 10% (v/v) commercial bleach solution with a few drops of Tween-20.
 - Rinse the seeds three to five times with sterile distilled water.
 - Germinate the seeds on a hormone-free Murashige and Skoog (MS) medium under a 16-hour light/8-hour dark photoperiod at 25°C.
- Agrobacterium Culture:
 - Streak the Agrobacterium strain carrying the binary vector of interest onto a Luria-Bertani (LB) agar plate containing the appropriate antibiotics for selection. Incubate at 28°C for 2 days.
 - Inoculate a single colony into 5 mL of liquid LB medium with the same antibiotics and grow overnight at 28°C with shaking (250 rpm).
 - Use this starter culture to inoculate 50 mL of LB medium and grow until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.
 - Harvest the bacterial cells by centrifugation at 5000 x g for 10 minutes.
 - Resuspend the pellet in liquid MS medium to an OD₆₀₀ of 0.2-0.4. Add acetosyringone to a final concentration of 100-200 µM to induce the vir genes.

- Explant Preparation and Co-cultivation:
 - Excise cotyledons from 7- to 9-day-old seedlings. Make small incisions on the surface of the explants to create wound sites for Agrobacterium infection.
 - Immerse the cotyledon explants in the prepared Agrobacterium suspension for 10-30 minutes with gentle agitation.[\[1\]](#)
 - Blot the explants dry on sterile filter paper to remove excess bacteria.
 - Place the explants, abaxial side down, on a co-cultivation medium (MS medium supplemented with 1.0 mg/L 6-benzylaminopurine (BAP) and 0.1 mg/L indole-3-acetic acid (IAA)).
 - Incubate in the dark at 22-25°C for 48 hours.
- Selection and Regeneration:
 - After co-cultivation, wash the explants thoroughly with sterile liquid MS medium containing 200-400 mg/L Timentin to eliminate the Agrobacterium.
 - Transfer the washed explants to a selection medium (co-cultivation medium supplemented with the appropriate selection agent, e.g., 50 mg/L kanamycin, and 200-400 mg/L Timentin).
 - Subculture the explants to fresh selection medium every two weeks.
 - Once shoots begin to form, transfer them to a shoot elongation medium (MS medium with 0.5 mg/L zeatin and 200 mg/L Timentin).
- Rooting and Acclimatization:
 - Excise well-developed shoots (2-3 cm in length) and transfer them to a rooting medium (half-strength MS medium with 1.0 mg/L indole-3-butyric acid (IBA) and 200 mg/L Timentin).
 - Once a healthy root system has developed, carefully remove the plantlets from the agar, wash the roots to remove any remaining medium, and transfer them to sterile soil or a soil-

less potting mix.

- Cover the plantlets with a transparent dome or plastic bag to maintain high humidity and gradually acclimate them to ambient conditions over a period of 1-2 weeks.

Protocol for *Arabidopsis thaliana* Floral Dip Transformation

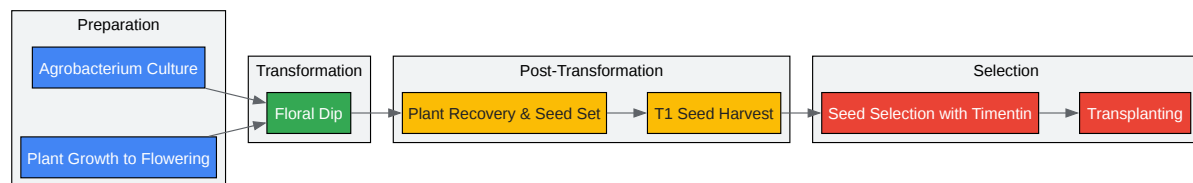
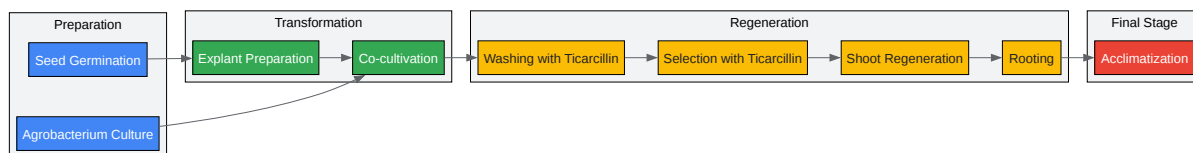
This method is a simple and efficient way to transform *Arabidopsis* without the need for tissue culture.

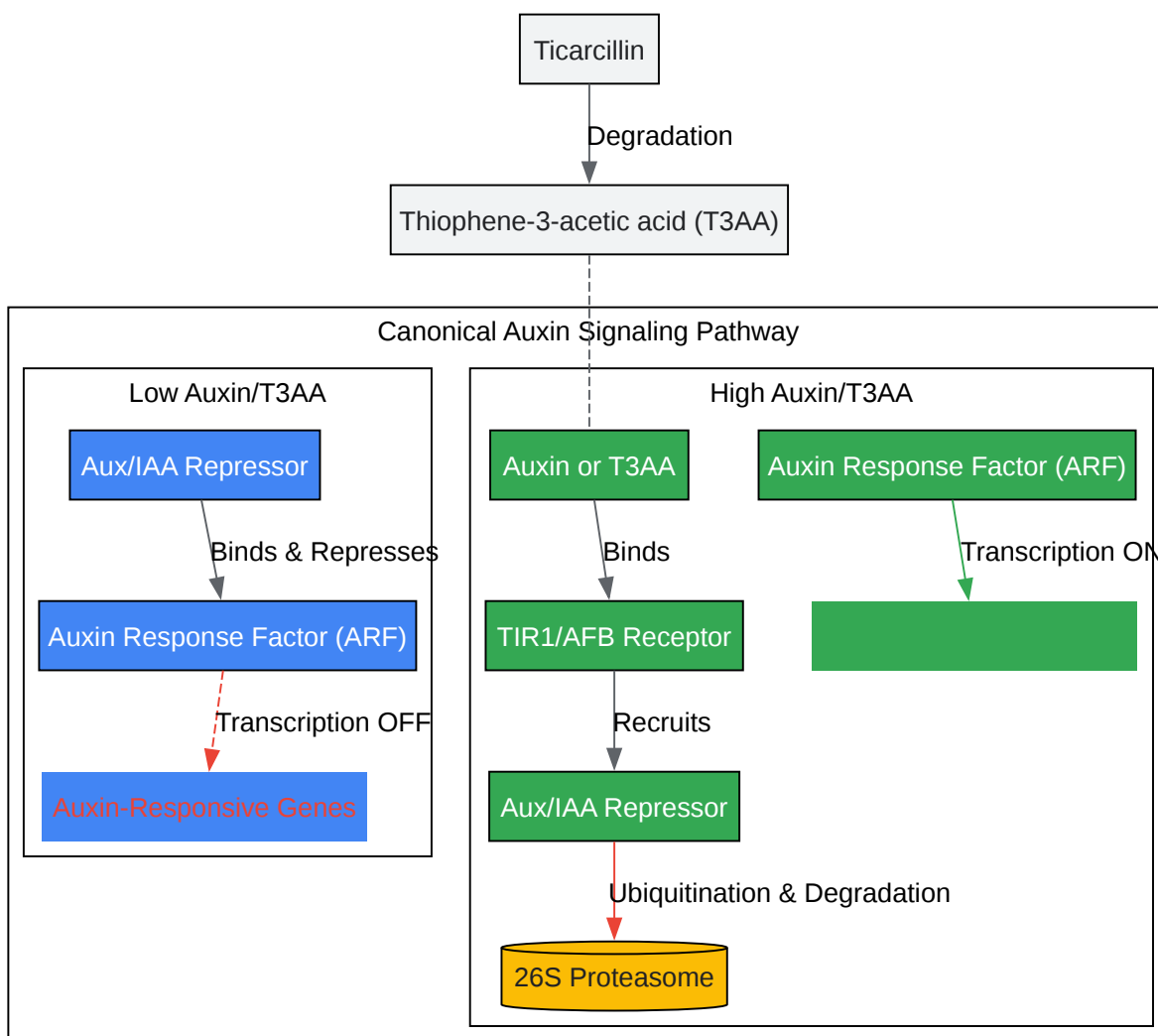
- Plant Growth:
 - Grow *Arabidopsis thaliana* plants in pots under long-day conditions (16 hours light/8 hours dark) to promote flowering.
 - For optimal results, clip the primary inflorescence to encourage the growth of multiple secondary bolts. The plants are ready for dipping when these secondary inflorescences are 1-10 cm tall.[\[13\]](#)
- Agrobacterium Culture:
 - Prepare the Agrobacterium culture as described in the tomato transformation protocol.
 - Resuspend the bacterial pellet in a 5% (w/v) sucrose solution to an OD600 of approximately 0.8.
 - Immediately before dipping, add the surfactant Silwet L-77 to a final concentration of 0.02-0.05% (v/v) and mix well.
- Floral Dip Procedure:
 - Invert the potted *Arabidopsis* plants and dip the entire inflorescence into the Agrobacterium suspension for 3-5 seconds with gentle agitation.
 - Place the treated plants on their side in a tray and cover with a plastic dome or wrap to maintain high humidity for 16-24 hours.

- Seed Harvest and Selection:
 - Return the plants to their normal growing conditions and allow them to mature and set seed.
 - Harvest the T1 seeds once the siliques are dry.
 - Surface sterilize the T1 seeds and plate them on a selection medium (MS agar with the appropriate selection agent, e.g., 50 mg/L kanamycin, and 200 mg/L Timentin to prevent microbial contamination).
 - Germinate the seeds under sterile conditions. Green, healthy seedlings are putative transformants.
 - Transfer the resistant seedlings to soil and grow to maturity for further analysis.

Visualizations

Experimental Workflows





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